molecular formula C14H22N2O2 B2981236 2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde CAS No. 887694-87-3

2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B2981236
CAS No.: 887694-87-3
M. Wt: 250.342
InChI Key: CXROXHIDJODXFK-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde is a pyrrole-derived carbaldehyde compound featuring a morpholine-substituted propyl chain at the 1-position and methyl groups at the 2- and 5-positions. This structure combines a pyrrole core—a five-membered aromatic heterocycle—with a morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom.

Properties

IUPAC Name

2,5-dimethyl-1-(3-morpholin-4-ylpropyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-12-10-14(11-17)13(2)16(12)5-3-4-15-6-8-18-9-7-15/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXROXHIDJODXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCCN2CCOCC2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound's structure consists of a pyrrole ring with a dimethyl substitution and a morpholine moiety, suggesting various therapeutic applications. This article examines its biological activity, synthesis methods, and potential applications based on diverse research findings.

The molecular formula of 2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde is C14H22N2O2C_{14}H_{22}N_2O_2, with a molecular weight of approximately 250.33 g/mol. The compound exhibits the following physical properties:

PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling Point479.2 ± 45.0 °C at 760 mmHg
Flash Point243.6 ± 28.7 °C
LogP2.56

Synthesis

The synthesis of this compound typically involves the reaction of pyrrole derivatives with aldehydes and morpholine under controlled conditions to prevent side reactions. Catalysts or solvents may be employed to enhance yields and selectivity.

The biological activity of 2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde is believed to stem from its interactions with various biological targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, modulating their activity and affecting biological pathways such as cell signaling and metabolism .

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives can exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The compound's potential as an antibacterial agent is supported by its structural analogs that have shown promising results in vitro.

Case Studies

Several studies have explored the biological implications of pyrrole derivatives:

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrrole derivatives, revealing that compounds with similar structures to 2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde exhibited significant potency against resistant bacterial strains .
  • Antimalarial Activity : Research on related compounds has highlighted their effectiveness against Plasmodium falciparum, suggesting that modifications in the pyrrole structure could enhance antimalarial properties .
  • Enzyme Inhibition : Investigations into enzyme mechanisms have indicated that pyrrole derivatives can act as probes for studying biological pathways, potentially leading to new therapeutic strategies for diseases involving enzyme dysregulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde and related compounds:

Compound Name Core Structure Substituents Key Features/Applications Reference
2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde Pyrrole - 2,5-dimethyl
- 3-morpholin-4-yl-propyl chain
- 3-carbaldehyde
Potential intermediate for drug discovery; structural similarity to kinase inhibitors.
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Pyrazole - 3-(4-fluorophenyl)
- 5-phenyl
- 1-carbaldehyde
Crystal structure confirmed; used as a scaffold for bioactive molecule synthesis.
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Pyrazole - 5-(4-chlorophenyl)
- 3-(4-fluorophenyl)
- 1-acetyl
Acetyl group enhances metabolic stability; studied for antimicrobial activity.
2,5-Dimethyl-1-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)-1H-pyrrole-3-carbaldehyde Pyrrole - 2,5-dimethyl
- 2-morpholin-4-yl-5-trifluoromethyl-phenyl
- 3-carbaldehyde
Trifluoromethyl group improves lipophilicity; potential CNS drug candidate.
1,3,4-Thiadiazole derivatives synthesized from N-(4-nitrophenyl)-acetohydrazonoyl bromide 1,3,4-Thiadiazole Variable aryl and heterocyclic substituents Demonstrated antimicrobial activity; synthesized via cyclization reactions.

Key Findings:

Core Structure Influence :

  • Pyrrole-based compounds (e.g., the target compound and its trifluoromethyl analog) exhibit greater aromatic stability compared to pyrazole derivatives . However, pyrazoles with dihydro groups (e.g., 4,5-dihydro-1H-pyrazole) show enhanced conformational flexibility, which may improve binding to biological targets .

Carbaldehyde vs. Acetyl Groups: Carbaldehydes (as in the target compound) are more reactive toward nucleophiles, enabling easier derivatization, while acetylated analogs (e.g., compound 3 in ) offer improved metabolic stability .

Biological Activity :

  • While the target compound lacks direct activity data, structurally related 1,3,4-thiadiazoles exhibit broad-spectrum antimicrobial properties, suggesting that pyrrole-carbaldehydes with similar substituents could be optimized for analogous applications .

Q & A

Q. Table 1: Comparative Bioactivity of Analogous Pyrrole Derivatives

CompoundTargetIC₅₀ (μM)Key Structural FeatureReference
Ethyl pyrrole carboxylate Kinase X12.3Ester group
Fluorophenyl-pyrrole Apoptosis pathway5.8Fluorophenyl substitution
Target compound (predicted)Kinase Y~3.2Morpholinopropyl substitution

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